Product packaging for DL-Sulforaphane N-acetyl-L-cysteine(Cat. No.:CAS No. 334829-66-2)

DL-Sulforaphane N-acetyl-L-cysteine

Cat. No.: B562528
CAS No.: 334829-66-2
M. Wt: 340.5 g/mol
InChI Key: IIHBKTCHILXGOT-KMYGYIBBSA-N
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Description

Contextualization within Isothiocyanate Research

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, formed from the enzymatic hydrolysis of glucosinolates. nih.govnih.gov This group of compounds, including sulforaphane (B1684495), is extensively studied for its biological activities. researchgate.netmdpi.com SFN-NAC is a key molecule in understanding the metabolic fate of sulforaphane in the body. mdpi.comkarger.com The study of SFN-NAC and other ITC metabolites is crucial for evaluating the bioavailability and systemic effects of dietary isothiocyanates. researchgate.netresearchgate.net

Derivation from Sulforaphane Metabolism

SFN-NAC is not directly consumed but is formed within the body following the ingestion of sulforaphane or its precursor, glucoraphanin (B191350). hmdb.cafrontiersin.org The formation of SFN-NAC is a multi-step process that highlights the body's mechanisms for metabolizing and eliminating xenobiotics.

The journey to SFN-NAC begins with glucoraphanin, a stable glucosinolate present in broccoli and other cruciferous vegetables. nih.govnih.govfrontiersin.org When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released. nih.govfoundmyfitness.com Myrosinase hydrolyzes glucoraphanin to produce the highly reactive isothiocyanate, sulforaphane. nih.govnih.gov The efficiency of this conversion can be influenced by factors such as food preparation methods, as myrosinase is heat-sensitive. frontiersin.org

The conversion process is summarized in the table below:

Table 1: Key Molecules in the Formation of Sulforaphane
Molecule Classification Role
Glucoraphanin Glucosinolate Precursor to sulforaphane. nih.govnih.gov
Myrosinase Enzyme Catalyzes the hydrolysis of glucoraphanin. nih.govnih.gov
Sulforaphane Isothiocyanate The bioactive compound formed from glucoraphanin hydrolysis. nih.gov

Once formed, sulforaphane is absorbed and enters the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic compounds. nih.govtandfonline.com This pathway involves a series of enzymatic reactions:

Conjugation with Glutathione (B108866): Sulforaphane is first conjugated with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov

Sequential Hydrolysis: The resulting sulforaphane-glutathione conjugate (SFN-GSH) is then sequentially metabolized to sulforaphane-cysteinyl-glycine (SFN-CG) and sulforaphane-cysteine (SFN-Cys). nih.govmdpi.com

N-acetylation: Finally, SFN-Cys undergoes N-acetylation to form D,L-Sulforaphane N-acetyl-L-cysteine (SFN-NAC), the final mercapturic acid product. nih.govnih.gov

This water-soluble metabolite is then readily excreted in the urine. hmdb.canih.gov The metabolites of sulforaphane in this pathway are collectively known as dithiocarbamates (DTCs). nih.gov

The primary metabolites in the mercapturic acid pathway of sulforaphane are outlined below:

Table 2: Major Metabolites of Sulforaphane in the Mercapturic Acid Pathway
Metabolite Abbreviation Description
Sulforaphane-Glutathione SFN-GSH The initial conjugate of sulforaphane and glutathione. nih.govnih.gov
Sulforaphane-Cysteinyl-Glycine SFN-CG An intermediate metabolite formed from SFN-GSH. karger.commdpi.com
Sulforaphane-Cysteine SFN-Cys An intermediate metabolite formed from SFN-CG. nih.govmdpi.com
D,L-Sulforaphane N-Acetyl-L-cysteine SFN-NAC The final mercapturic acid product excreted in urine. hmdb.canih.gov

Research Findings on D,L-Sulforaphane N-Acetyl-L-cysteine

Recent scientific investigations have shed light on the biological activities of SFN-NAC. While it is a metabolite, SFN-NAC itself has been shown to possess biological activity. mdpi.com For instance, research has demonstrated that SFN-NAC can induce the expression of antioxidant response elements (ARE) in liver cells, although with a lower potency compared to sulforaphane. caymanchem.com

A study comparing the pharmacokinetics of sulforaphane and SFN-NAC in rats found that while both were metabolically unstable, SFN-NAC degraded faster in plasma. mdpi.com Interestingly, SFN was formed from SFN-NAC in vivo, suggesting that SFN-NAC could potentially act as a prodrug for sulforaphane. mdpi.com

The table below summarizes some of the key research findings related to SFN-NAC:

Table 3: Selected Research Findings on D,L-Sulforaphane N-Acetyl-L-cysteine
Research Area Cell/Animal Model Key Findings
Antioxidant Response HepG2-C8 cells Increased ARE expression at a concentration of 75 µM. caymanchem.com
Cancer Research (Glioma) U87MG and U373MG cells Induced G2/M phase cell-cycle arrest and autophagy. karger.comnih.gov
Cancer Research (Lung) Human non-small cell lung cancer cells Inhibited autophagy, leading to apoptosis. nih.gov
Pharmacokinetics Rats SFN-NAC was converted to SFN in vivo. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O4S3 B562528 DL-Sulforaphane N-acetyl-L-cysteine CAS No. 334829-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

334829-66-2

Molecular Formula

C11H20N2O4S3

Molecular Weight

340.5 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1

InChI Key

IIHBKTCHILXGOT-KMYGYIBBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NCCCCS(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O

Appearance

Assay:≥98%A crystalline solid

Synonyms

N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine;  Sulforaphane NAC; 

Origin of Product

United States

Metabolic Pathways and Pharmacokinetic Studies of Isothiocyanate N Acetyl L Cysteine Conjugates

In Vivo Metabolism of Sulforaphane (B1684495) Leading to N-Acetyl-L-cysteine Conjugates

The in vivo biotransformation of the isothiocyanate sulforaphane predominantly follows the mercapturic acid pathway, culminating in the formation of D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC). tandfonline.comnih.govlnu.se This metabolic route is a critical determinant of the compound's bioavailability and excretion.

Role of the Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification mechanism for electrophilic compounds. researchgate.netresearchgate.net For sulforaphane, this pathway is initiated by the conjugation of its electrophilic isothiocyanate group with the endogenous antioxidant glutathione (B108866) (GSH). nih.govfrontiersin.org This reaction, which can be catalyzed by glutathione S-transferases (GSTs), forms a sulforaphane-glutathione (SFN-GSH) conjugate. researchgate.netresearchgate.net

Following its formation, the SFN-GSH conjugate undergoes sequential enzymatic degradation. nih.gov First, the enzyme γ-glutamyltransferase removes the glutamate (B1630785) residue, yielding the sulforaphane-cysteinylglycine (SFN-CG) conjugate. researchgate.net Subsequently, dipeptidases cleave the glycine (B1666218) residue to form the sulforaphane-cysteine (SFN-Cys) conjugate. researchgate.net The final step involves the N-acetylation of the cysteine conjugate by N-acetyltransferase, which results in the formation of SFN-NAC, the terminal metabolite of this pathway. researchgate.net This water-soluble mercapturic acid is then readily excreted, primarily in the urine. nih.govnih.gov

Formation of Glutathione, Cysteinylglycine, and Cysteine Conjugates

The biotransformation of sulforaphane into its N-acetyl-L-cysteine conjugate is a stepwise process involving several key intermediates. The initial and rate-limiting step is the formation of the SFN-GSH conjugate. researchgate.net This is followed by the enzymatic conversion to SFN-CG and then to SFN-Cys. nih.gov Each of these conjugates represents a distinct step in the metabolic cascade leading to the final SFN-NAC metabolite. Studies have shown that after administration, these various conjugates can be detected in plasma and tissues, although their relative abundance can vary. nih.govmdpi.com SFN-NAC is typically the most abundant urinary metabolite. nih.govresearchgate.netnih.gov

Distribution and Accumulation of Sulforaphane N-Acetyl-L-cysteine Metabolites in Biological Tissues

Following oral administration, sulforaphane and its metabolites are distributed to various tissues throughout the body. nih.govelsevierpure.com In mouse models, sulforaphane metabolites have been detected in tissues such as the small intestine, prostate, kidney, and lung, with SFN-NAC being the most abundant metabolite in the prostate. nih.gov In rats, the highest concentrations of sulforaphane and its metabolites have been observed in the stomach and bladder. nih.gov The distribution pattern indicates that while the liver is a primary site of metabolism, the conjugates are circulated and can accumulate in other tissues. nih.gov For instance, SFN-NAC has been detected in central nervous system tissues, suggesting it may cross the blood-brain barrier. karger.com

Table 1: Relative Abundance of Sulforaphane Metabolites in Mouse Tissues

Tissue Predominant Metabolite(s)
Liver SFN-GSH nih.gov
Lung SFN-GSH nih.gov
Brain SFN-GSH nih.gov
Prostate SFN-NAC nih.gov
Kidney SFN-Cys (at 6 hours) nih.gov
Small Intestine Even distribution of SFN-NAC, SFN-GSH, and SFN-Cys nih.gov
Colon Even distribution of SFN-NAC, SFN-GSH, and SFN-Cys nih.gov
Plasma Even distribution of SFN-NAC, SFN-GSH, and SFN-Cys nih.gov

This table summarizes findings on the relative abundance of sulforaphane metabolites in different tissues of mice following oral administration.

Stability and Half-life Considerations of Sulforaphane N-Acetyl-L-cysteine in Biological Systems

The pharmacokinetic profile of sulforaphane is characterized by rapid absorption and metabolism. nih.govnih.gov Sulforaphane itself has a relatively short half-life in plasma, estimated to be around 2.2 hours in rats. nih.gov Its metabolites, including SFN-NAC, are also subject to clearance. However, SFN-NAC is considered to be one of the more stable conjugates. nih.gov Some studies suggest that SFN-NAC exhibits a longer half-life and higher plasma concentration compared to the parent compound, sulforaphane. karger.com Both SFN and SFN-NAC have been described as metabolically unstable, particularly in plasma. nih.govnih.gov The rapid elimination of these compounds is reflected in their urinary excretion, with a significant portion of an administered dose being cleared within 24 hours. lnu.se

Prodrug Hypothesis of Isothiocyanate Thiol Conjugates

The concept of isothiocyanate thiol conjugates, including SFN-NAC, acting as prodrugs has been proposed. nih.govnih.govnih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this context, the hypothesis suggests that the relatively stable and soluble SFN-NAC conjugate could be transported to target tissues, where it might then release the bioactive parent compound, sulforaphane. nih.gov It has been reported that SFN-NAC is unstable under physiological conditions and can dissociate back to SFN. karger.com Furthermore, studies in rats have shown that SFN-NAC can be converted to SFN in vivo. nih.gov This potential for retro-conversion supports the idea that SFN-NAC could serve as a carrier molecule, delivering sulforaphane to specific sites of action. This could be advantageous, potentially avoiding some of the gastrointestinal side effects associated with direct administration of sulforaphane. nih.gov

Molecular and Cellular Mechanisms of Action of D,l Sulforaphane N Acetyl L Cysteine

Epigenetic Modulation through Histone Deacetylase Inhibition

SFN-NAC is recognized as an orally active histone deacetylase (HDAC) inhibitor. medchemexpress.com Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on core histone proteins. mdpi.com This action increases the positive charge of the histones, leading to a more condensed chromatin structure. mdpi.com Tightly packed chromatin is less accessible to transcription factors, generally resulting in transcriptional repression. mdpi.com

As a competitive inhibitor, SFN-NAC, like its parent compound sulforaphane (B1684495), is thought to possess an affinity for the active pocket of HDAC enzymes. mdpi.com By inhibiting HDAC activity, SFN-NAC prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. mdpi.com This process neutralizes the positive charge on lysine residues, resulting in a more relaxed, open chromatin architecture, which is associated with actively transcribed genes. mdpi.com Research has shown that SFN-NAC can significantly inhibit HDAC activity in various tissues. medchemexpress.com For instance, a single oral dose of SFN-NAC was found to significantly inhibit HDAC activity in mouse colon mucosa. medchemexpress.com This epigenetic modulation is a key mechanism through which SFN-NAC can influence gene expression patterns. medchemexpress.commdpi.com

Activation of Antioxidant and Detoxification Pathways

SFN-NAC plays a significant role in activating cellular defense mechanisms against oxidative and electrophilic stress, primarily through the Keap1-Nrf2 signaling pathway. caymanchem.comglpbio.com

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. johnshopkins.edu Under normal, unstressed conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. caymanchem.comnih.govnih.gov

SFN-NAC, as an electrophilic molecule, can chemically modify highly reactive cysteine residues on the Keap1 protein. nih.govnih.gov This modification alters the conformation of Keap1, impairing its ability to sequester Nrf2. nih.govnih.gov This disruption allows newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and subsequently translocate into the nucleus. nih.govnih.gov While SFN-NAC is a known activator of this pathway, it is considered a major metabolite of sulforaphane, which is itself a powerful inducer of Keap1-Nrf2 signaling. caymanchem.comglpbio.com

Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which are located in the promoter regions of a large battery of cytoprotective genes. caymanchem.comnih.gov This binding initiates the transcription of these ARE-driven genes, leading to a coordinated upregulation of the cell's protective mechanisms. nih.govpnas.org

Studies in HepG2-C8 liver cancer cells have demonstrated that SFN-NAC can induce ARE-mediated gene expression. caymanchem.comnih.gov In one study, ARE expression increased in a dose-dependent manner up to a concentration of 75 µM SFN-NAC. nih.gov However, its potency in this regard has been reported to be approximately eight times less than that of its parent compound, sulforaphane. caymanchem.comglpbio.comnih.gov The induction of ARE-related genes is a central component of the protective effects elicited by SFN-NAC against oxidative and electrophilic stressors. caymanchem.comnih.gov

Cell LineCompoundConcentrationEffect on ARE Expression
HepG2-C8D,L-Sulforaphane N-Acetyl-L-cysteine75 µMIncreased ARE expression caymanchem.comnih.gov
HepG2-C8Sulforaphane35 µMIncreased ARE expression (8.6-fold higher than SFN-NAC) nih.gov

Many of the genes regulated by the Nrf2-ARE pathway encode for Phase 2 detoxification and antioxidant enzymes. nih.gov These enzymes play a crucial role in metabolizing and eliminating xenobiotics (foreign compounds) and reactive electrophiles, as well as directly neutralizing reactive oxygen species. nih.gov Examples of these enzymes include NAD(P)H:quinone reductase (NQO1) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

By activating the Keap1-Nrf2 pathway, SFN-NAC serves as a powerful inducer of these chemopreventive enzymes. caymanchem.comglpbio.com The induction of Phase 2 enzymes enhances the cell's capacity to detoxify potentially harmful substances, thereby protecting against cellular damage. caymanchem.comnih.gov Studies on sulforaphane have shown it to be a potent inducer of Phase 2 enzymes like quinone reductase, an effect mediated through the Nrf2 pathway that SFN-NAC also activates. nih.govusda.gov

Modulation of Reactive Oxygen Species (ROS) Dynamics

While SFN-NAC is known for its role in upregulating antioxidant defenses, its interaction with cellular redox systems is complex and can involve the direct generation of reactive oxygen species (ROS).

Research on sulforaphane and its analogues has revealed a bimodal function dependent on concentration. mdpi.com At lower concentrations, the activation of the Nrf2 antioxidant pathway predominates. mdpi.com However, at higher concentrations, these compounds can lead to an increase in intracellular ROS levels. mdpi.comnih.govacs.org This accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, mitochondrial damage, and the initiation of apoptosis (programmed cell death). nih.govnih.gov

In human leukemia U937 cells, sulforaphane-induced apoptosis was directly correlated with the generation of intracellular ROS, which led to the collapse of the mitochondrial membrane potential and activation of caspase-3. nih.gov The antioxidant N-acetyl-L-cysteine was able to block these effects, highlighting the pivotal role of ROS in initiating apoptosis. nih.gov This ROS-mediated mechanism has also been observed in bladder cancer cells, where sulforaphane triggered the intrinsic apoptotic pathway. nih.gov This suggests that SFN-NAC may similarly exert cytotoxic effects in certain contexts through the induction of ROS, which in turn can trigger signaling cascades leading to cell cycle arrest and apoptosis. acs.orgtargetmol.com

Cell LineCompoundConcentration Range (µM)Effect
U87MGD,L-Sulforaphane N-Acetyl-L-cysteine10 - 50Activated ERK1/2, downregulated α-tubulin, induced autophagy targetmol.com
U87MGD,L-Sulforaphane N-Acetyl-L-cysteine30Induced G2/M phase cell cycle arrest and apoptosis targetmol.com
U373MGD,L-Sulforaphane N-Acetyl-L-cysteine30Induced G2/M phase cell cycle arrest and apoptosis targetmol.com
U937Sulforaphane>2.5Induced apoptosis correlated with ROS generation nih.gov

Role of N-Acetyl-L-cysteine as an ROS Scavenger in Experimental Models

N-Acetyl-L-cysteine (NAC) functions as an antioxidant through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect scavenging by serving as a precursor for glutathione (GSH) synthesis. researchgate.netnih.gov As a direct scavenger, NAC is particularly effective against hydroxyl radicals (•OH) and hypochlorous acid (HOCl). nih.gov However, its direct reactivity with hydrogen peroxide (H₂O₂,) and superoxide (B77818) (O₂•⁻) is considered slow and weak. nih.govnih.gov

The indirect antioxidant role of NAC is linked to its function as a synthetic precursor of intracellular cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). researchgate.netresearchgate.net By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and protect against oxidative stress. researchgate.net However, some studies suggest that the cytoprotective effects of NAC in certain experimental models are independent of its ability to increase GSH levels, pointing to its direct radical-scavenging properties as a key mechanism. nih.govoup.com The protective effects of NAC can also involve its ability to directly interact with and neutralize cytotoxic electrophiles. nih.gov

Induction of Programmed Cell Death Pathways

D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC), a metabolite of sulforaphane (SFN), has been shown to induce programmed cell death, or apoptosis, in various cancer cell models. nih.govnih.gov This process is critical for eliminating damaged or cancerous cells and is orchestrated through a series of coordinated molecular events. SFN-NAC triggers apoptosis by disrupting key cellular structures and activating specific signaling cascades that commit the cell to a pathway of self-destruction. nih.govnih.gov

Apoptosis Induction Mechanisms

A primary mechanism by which SFN-NAC induces apoptosis is through the disruption of microtubules. nih.govnih.gov In non-small cell lung cancer (NSCLC) and prostate cancer cells, SFN-NAC treatment leads to the downregulation of α-tubulin, a primary component of microtubules. nih.govnih.gov This disruption is mediated by the sustained phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.gov The activation of ERK1/2 leads to the phosphorylation of Stathmin-1, a protein that regulates microtubule dynamics, and the upregulation of Heat shock protein 70 (Hsp70), which interacts with α-tubulin. nih.gov This cascade of events results in the destabilization and depolymerization of microtubules, ultimately triggering apoptosis. nih.govnih.gov

Mitochondrial Dysfunction and Apoptosis

The induction of apoptosis by sulforaphane and its metabolites is closely linked to mitochondrial dysfunction. nih.govnih.govnih.gov A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Treatment with SFN leads to a decrease in the mitochondrial membrane potential, which is a characteristic feature of early apoptosis. nih.gov This is often associated with changes in the expression of Bcl-2 family proteins, such as an increased Bax to Bcl-2 ratio, which favors mitochondrial outer membrane permeabilization. nih.gov This permeabilization allows for the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol, a critical step in activating the downstream apoptotic cascade. nih.govnih.gov

Caspase-Dependent and Caspase-Independent Pathways

SFN-NAC-induced apoptosis proceeds through both caspase-dependent and caspase-independent pathways.

Caspase-Dependent Pathways: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and leads to the activation of initiator caspases, such as caspase-9. nih.govoup.com Caspase-9, in turn, activates executioner caspases, most notably caspase-3. nih.govoup.comnih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose)polymerse (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. oup.com Studies on SFN metabolites, including SFN-NAC, have demonstrated the activation of caspase-3 and subsequent apoptosis in various cancer cell lines, an effect that can be mediated by the sustained activation of ERK1/2. nih.govnih.gov

Caspase-Independent Pathways: In addition to caspase activation, there is evidence for caspase-independent mechanisms. In some models, sulforaphane treatment has been shown to cause the accumulation of Apoptosis-Inducing Factor (AIF) in the cytosol. nih.gov AIF is a mitochondrial flavoprotein that, upon release into the cytosol, translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. nih.govnih.gov

Regulation of Cell Cycle Progression

SFN-NAC and its parent compound sulforaphane have been demonstrated to regulate cell cycle progression, a fundamental process that governs cell proliferation. nih.govnih.govkarger.comnih.gov A primary effect observed in various cancer cell lines is the induction of cell cycle arrest, which prevents cells from proceeding through division and proliferation. nih.govnih.govnih.gov

G2/M Phase Arrest Induction

A predominant mechanism by which SFN-NAC and SFN exert their anti-proliferative effects is by inducing cell cycle arrest at the G2/M checkpoint. nih.govnih.govnih.govspandidos-publications.comnih.gov This arrest prevents cells from entering mitosis, thereby halting their division. The induction of G2/M arrest is associated with significant alterations in the levels and activity of key cell cycle regulatory proteins. nih.govnih.govspandidos-publications.com

Specifically, treatment with sulforaphane has been shown to decrease the protein levels of cyclin B1 and cell division cycle 25C (Cdc25C). nih.govnih.gov Cyclin B1 forms a complex with cyclin-dependent kinase 1 (Cdc2), which is essential for entry into mitosis. The downregulation of cyclin B1 and the dissociation of the cyclin B1/Cdc2 complex are key events in SFN-induced G2/M arrest. nih.govnih.gov Furthermore, the decrease in Cdc25C, a phosphatase that activates the cyclin B1/Cdc2 complex, leads to the accumulation of the inactive, Tyr-15 phosphorylated form of Cdc2, reinforcing the G2/M block. nih.gov In some cellular contexts, this arrest is also linked to the activation of checkpoint kinase 2 (Chk2). nih.gov

Data Tables

Table 1: Summary of Research Findings on the Molecular Mechanisms of D,L-Sulforaphane N-Acetyl-L-cysteine and Sulforaphane

Mechanism Compound Experimental Model Key Findings References
Apoptosis Induction SFN-NAC Human non-small cell lung cancer (NSCLC) cells Induces apoptosis via microtubule disruption, mediated by downregulation of α-tubulin and phosphorylation of ERK1/2 and Stathmin-1. Upregulates Hsp70. nih.gov
Apoptosis Induction SFN metabolites (including SFN-NAC) Human prostate cancer cells Induces apoptosis through sustained ERK1/2 phosphorylation, leading to Caspase 3 activation and α-tubulin downregulation, causing microtubule disruption. nih.gov
Mitochondrial Dysfunction Sulforaphane Oral squamous carcinoma cells Disrupts mitochondrial membrane potential, leading to apoptosis. nih.gov
Mitochondrial Dysfunction Sulforaphane Human glioblastoma cells Increases Bax:Bcl-2 ratio, leading to cytochrome c release from mitochondria. nih.gov
Caspase Activation Sulforaphane Human prostate cancer cells (PC-3) Activates caspase-9 and caspase-3, leading to PARP cleavage. oup.com
Caspase Activation Sulforaphane-cysteine (SFN-Cys) Human glioblastoma cells (U373MG, U87MG) Induces apoptosis via sustained activation of ERK1/2 and subsequent activation of caspase 3. nih.gov
Caspase-Independent Apoptosis Sulforaphane Human glioblastoma cells Leads to the accumulation of Apoptosis-Inducing Factor (AIF) in the cytosol. nih.gov
G2/M Cell Cycle Arrest Sulforaphane Human cervical cancer cells Induces G2/M arrest via downregulation of Cyclin B1 and dissociation of the Cyclin B1/CDC2 complex. nih.govmdpi.com
G2/M Cell Cycle Arrest Sulforaphane Human ovarian cancer cells (PA-1) Causes G2/M arrest through CDC2 downregulation and dissociation of the cyclin B1/CDC2 complex. nih.gov
G2/M Cell Cycle Arrest Sulforaphane Human prostate cancer cells (PC-3) Induces G2/M arrest associated with decreased levels of cyclin B1 and Cdc25C, and activation of Chk2. nih.gov

G1 Phase Modulation

Research into the effects of D,L-Sulforaphane N-Acetyl-L-cysteine on the cell cycle of cancer cells indicates a significant impact on cell division. However, studies specifically investigating SFN-NAC have demonstrated that it induces cell-cycle arrest primarily in the G2/M phase rather than the G1 phase. nih.govtargetmol.com In glioma cell lines such as U87MG and U373MG, treatment with SFN-NAC led to a dose-dependent arrest in the G2/M phase, which is a critical checkpoint for preventing damaged cells from entering mitosis. nih.govmedchemexpress.com This effect is often coupled with the induction of apoptosis. targetmol.com

While SFN-NAC's direct impact is noted in the G2/M phase, its parent compound, sulforaphane (SFN), has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases in various cancer cell lines, including lung cancer. researchgate.net The inhibition of histone deacetylase (HDAC) by sulforaphane is one mechanism linked to this cell cycle arrest, as it enhances the expression of cell cycle inhibitors like p21. researchgate.netnih.gov The specific action of SFN-NAC on the G2/M phase highlights a potentially more targeted mechanism compared to its precursor.

Table 1: Effect of SFN-NAC on Cell Cycle in Cancer Cells

Cell Line(s)CompoundObserved EffectReference
U87MG and U373MG Glioma CellsD,L-Sulforaphane N-Acetyl-L-cysteineInduced cell-cycle arrest in the G2/M phase. nih.govtargetmol.com
A549 and NCI-H460 Lung Cancer CellsSulforaphane (Parent Compound)Increased accumulation of cells at G0/G1 and G2/M phases. researchgate.net

Inhibition of Carcinogen-Activating Enzymes (Phase 1 Enzymes)

A key mechanism in chemical carcinogenesis involves the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms by Phase I xenobiotic-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. dovepress.comresearchgate.net Sulforaphane and its metabolites are recognized for their ability to intervene in this process. nih.gov

Signal Transduction Pathway Interventions

SFN-NAC exerts significant influence over several signal transduction pathways that are fundamental to cancer cell proliferation, survival, and inflammation.

Extracellular signal-Regulated Kinase (ERK) Pathway Activation

The activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a prominent mechanism of SFN-NAC action. In glioma cells, SFN-NAC induces a dose-dependent activation of intracellular ERK. nih.gov This activation is not a pro-survival signal as is often the case, but rather a trigger for anti-cancer effects. nih.govkarger.com Specifically, SFN-NAC-induced ERK activation leads to autophagy-mediated downregulation of α-tubulin, microtubule disruption, and subsequent inhibition of glioma cell growth. nih.govkarger.com These effects were reversed when the ERK pathway was blocked with an inhibitor, confirming the pathway's central role. nih.gov

Similarly, in non-small-cell lung cancer (NSCLC) cells, SFN-NAC induces apoptosis through the phosphorylation of ERK1/2, which in turn mediates the downregulation of α-microtubulin and Stathmin-1, and the upregulation of Hsp70. targetmol.comnih.gov The parent compound, SFN, has also been shown to induce autophagy in neuronal cells through ERK activation, an effect mediated by reactive oxygen species (ROS). nih.gov

Table 2: Role of ERK Pathway Activation by SFN-NAC

Cell Line(s)Downstream Effect of ERK ActivationOutcomeReference
U87MG and U373MG Glioma CellsAutophagy-mediated downregulation of α-tubulin.Inhibition of cell growth. nih.gov
Non-Small-Cell Lung Cancer (NSCLC) CellsDownregulation of α-microtubulin and Stathmin-1; upregulation of Hsp70.Induction of apoptosis. targetmol.comnih.gov
Neuronal Cells (by SFN)Induction of autophagy.Cellular stress response. nih.gov

Janus Kinase (JAK2)/Src-Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inactivation

The JAK/STAT3 pathway is a critical signaling cascade for cytokine-mediated cell survival and proliferation, and its aberrant activation is common in many cancers. Sulforaphane has been found to inactivate this pathway. In studies involving dendritic cells, SFN moderately inhibited the phosphorylation of STAT3. nih.gov Further research on oral cancer models demonstrated that SFN could effectively block the activity of the oncogenic factor pSTAT3. nih.gov

The mechanism for SFN-NAC's action on this pathway can be inferred from its constituent parts. N-acetyl-L-cysteine (NAC) on its own has been shown to down-regulate the phosphorylation of both JAK2 and JAK3, which are the upstream kinases responsible for activating STAT3. nih.gov This NAC-mediated inhibition leads directly to a decrease in STAT3 phosphorylation and the expression of its target genes. nih.gov Therefore, SFN-NAC is believed to inactivate the JAK/STAT3 pathway, contributing to its anti-cancer effects by reducing pro-survival and proliferative signals.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a central mediator of inflammation, a process closely linked to cancer development and progression. Sulforaphane is a known modulator of this pathway. nih.govnih.gov Research has shown that SFN can inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells. nih.gov This inhibition occurs through the suppression of IκB kinase (IKK) and IκBα phosphorylation, which prevents the NF-κB transcription factor from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes. nih.gov This anti-inflammatory activity is considered a significant aspect of sulforaphane's chemopreventive capabilities. dovepress.comnih.gov As a primary metabolite, SFN-NAC likely retains this ability to modulate the NF-κB pathway, thereby helping to suppress the chronic inflammation that can fuel tumor growth.

Phosphatidylinositol-3-Kinase (PI3K)-Protein Kinase B (AKT) Pathway Disruption

The PI3K/AKT signaling pathway is a major driver of cell growth, proliferation, and survival in cancer, and its disruption is a key therapeutic strategy. Sulforaphane and its analogs have been shown to inhibit this pathway. acs.orgbiomolther.org In hepatocellular carcinoma cells, combined treatment with sulforaphane led to a decrease in the phosphorylation levels of both PI3K and its downstream target, AKT. biomolther.orgresearchgate.net This effect was linked to an increase in reactive oxygen species (ROS) and enhanced apoptosis. biomolther.org

Furthermore, a novel synthetic analog of sulforaphane was found to have a high binding affinity for the insulin-like growth factor-1 receptor (IGF-R1), an upstream activator of the PI3K/AKT pathway. acs.org This interaction effectively blocked the pathway, leading to the suppression of downstream targets and ROS-mediated cell death. acs.org While some studies note that SFN's effect on the PI3K/AKT pathway can be context-dependent researchgate.net, the predominant evidence points to its role as a disruptor of this critical pro-survival pathway in cancer cells. researchgate.netnih.gov

Heat Shock Protein (HSP) Modulation

D,L-Sulforaphane, the precursor to SFN-NAC, has been shown to activate the heat shock response, a key cellular defense mechanism against stress. nih.govnih.gov This response involves the induction of heat shock proteins (HSPs), which act as molecular chaperones to ensure protein quality control. nih.gov A pivotal aspect of this modulation is the upregulation of Hsp27. nih.gov

The induction of Hsp27 by sulforaphane is directly linked to an enhancement of proteasome activity. nih.govnih.gov The proteasome is a cellular machinery responsible for degrading misfolded or damaged proteins. nih.gov Studies have demonstrated that in cells overexpressing Hsp27, the sulforaphane-induced proteasome activity was significantly amplified. Conversely, in cells where Hsp27 was silenced, this effect was absent. nih.gov This highlights the critical role of Hsp27 in mediating the enhancement of proteasome function by sulforaphane. nih.gov

Interestingly, the phosphorylation state of Hsp27 does not appear to be a factor in the sulforaphane-induced activation of the proteasome. nih.gov This activation of the heat shock response represents a distinct cytoprotective pathway influenced by sulforaphane, operating in addition to its well-documented effects on antioxidant responses. nih.gov

Table 1: Effect of Sulforaphane on Heat Shock Response and Proteasome Activity

Experimental Condition Observation Reference
HeLa cells treated with SFN Time- and concentration-dependent activation of Hsf1-mediated transcription. nih.gov
HeLa cells treated with SFN Substantial induction of Hsf1 and Hsp70 protein expression. nih.gov
Hsp27-overexpressing cells treated with SFN Significantly enhanced proteasome activity. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

SFN-NAC has been found to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2). karger.comnih.gov The MAPK signaling cascade is a crucial cellular pathway that relays extracellular signals to intracellular targets, thereby governing a wide array of cellular processes including proliferation, differentiation, and apoptosis. karger.com

In human glioma cell lines, U87MG and U373MG, treatment with SFN-NAC resulted in a dose-dependent activation of ERK1/2. karger.comnih.gov This activation of the ERK1/2 pathway by SFN-NAC was shown to be the upstream mechanism for inducing autophagy and the downregulation of α-tubulin. karger.comnih.gov Autophagy is a catabolic process involving the degradation of cellular components to maintain homeostasis, while α-tubulin is a key component of microtubules. karger.com

The causal link between ERK1/2 activation and these downstream effects was confirmed by experiments using an ERK pathway inhibitor, PD98059. karger.com Inhibition of the ERK pathway reversed the SFN-NAC-induced autophagy and α-tubulin downregulation. karger.com Furthermore, co-immunoprecipitation experiments confirmed that SFN-NAC promotes the binding of LC3, an autophagy-related protein, with α-tubulin in the cytoplasm. nih.gov These findings indicate that SFN-NAC-mediated activation of the ERK1/2 pathway leads to autophagic degradation of α-tubulin, contributing to cell cycle arrest in the G2/M phase. karger.comresearchgate.net

Table 2: Role of SFN-NAC in MAPK Pathway Modulation in Glioma Cells

Cell Lines Treatment Key Findings Reference
U87MG and U373MG SFN-NAC Dose-dependent induction of ERK activation, autophagy, and α-tubulin downregulation. karger.comnih.gov
U87MG and U373MG SFN-NAC + PD98059 (ERK inhibitor) Reversal of SFN-NAC-induced effects. karger.com

Androgen Receptor (AR) Transcriptional Repression

D,L-Sulforaphane has been demonstrated to cause transcriptional repression of the androgen receptor (AR) in human prostate cancer cells. nih.gov This effect is observed in a concentration- and time-dependent manner in cell lines such as LNCaP and C4-2. nih.govnih.gov The repression of AR leads to a decrease in the protein levels of both total AR and its phosphorylated form. nih.govnih.gov

This reduction in AR protein levels is accompanied by a decrease in the intracellular and secreted levels of prostate-specific antigen (PSA), a well-known AR-regulated gene product. nih.govnih.gov The mechanism of AR reduction appears to be at the transcriptional level, as evidenced by a dose-dependent decrease in AR mRNA levels and inhibited AR promoter activity upon sulforaphane treatment. nih.gov

Furthermore, sulforaphane has been shown to suppress the nuclear translocation of AR that is stimulated by synthetic androgens. nih.gov This inhibition of AR signaling ultimately contributes to the inhibition of proliferation in prostate cancer cells. nih.gov

Table 3: Effects of D,L-Sulforaphane on Androgen Receptor Signaling in Prostate Cancer Cells

Cell Lines Treatment Effect Reference
LNCaP and C4-2 D,L-Sulforaphane Concentration- and time-dependent decrease in total and phosphorylated AR protein levels. nih.govnih.gov
LNCaP and C4-2 D,L-Sulforaphane Decrease in intracellular and secreted PSA levels. nih.govnih.gov
LNCaP D,L-Sulforaphane Dose-dependent decrease in AR mRNA levels. nih.gov

Immunomodulatory Effects on Immune Cell Populations and Cytokine Secretion

L-Sulforaphane and its metabolites, including L-sulforaphane-N-acetyl-L-cysteine (LSF-NAC), exhibit immunomodulatory effects by influencing both immune cell populations and the secretion of cytokines. nih.gov Studies on human peripheral blood mononuclear cells (PBMCs) have shown that L-sulforaphane can reduce the production of pro-inflammatory cytokines and chemokines. nih.gov

Specifically, pre-treatment of PBMCs with L-sulforaphane or its metabolites led to a reduction in the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β, as well as the chemokine monocyte chemoattractant protein-1 (MCP-1). nih.gov These effects were observed irrespective of stimulation with bacterial or viral ligands. nih.gov

In terms of immune cell populations, L-sulforaphane has been found to decrease the proportion of natural killer (NK) cells and monocytes, while simultaneously increasing the proportions of dendritic cells (DCs), T cells, and B cells. nih.gov A notable effect is the reduction of CD14+ monocytes and a concurrent increase in monocyte-derived dendritic cells. nih.gov These findings suggest that L-sulforaphane can drive the differentiation of monocytes towards an immature dendritic cell phenotype. nih.gov

Table 4: Immunomodulatory Effects of L-Sulforaphane on Human PBMCs

Parameter Effect of L-Sulforaphane Treatment Reference
Pro-inflammatory Cytokines (IL-6, IL-1β) Reduction in secretion nih.gov
Chemokine (MCP-1) Reduction in secretion nih.gov
Natural Killer (NK) Cells Significant reduction in proportion nih.gov
Monocytes Significant reduction in proportion nih.gov
Dendritic Cells (DCs) Increase in proportion nih.gov
T Cells Increase in proportion nih.gov

Preclinical Pharmacological Investigations of D,l Sulforaphane N Acetyl L Cysteine

In Vitro Studies on Cell Viability and Proliferation Inhibition

In vitro research has provided foundational insights into the biological effects of SFN-NAC on both cancerous and normal cell lines. These studies are crucial for determining the compound's potential as a therapeutic agent by evaluating its cytotoxicity and inhibitory effects on cell growth.

SFN-NAC has demonstrated significant inhibitory effects on the viability and proliferation of various cancer cell lines. In human glioblastoma, a particularly aggressive brain tumor, SFN-NAC has been shown to decrease cell viability in a dose-dependent manner. nih.gov Studies on U87MG and U373MG glioblastoma cell lines revealed that SFN-NAC treatment leads to G2/M phase cell cycle arrest and the induction of apoptosis. nih.gov The compound activates the ERK1/2 pathway, which in turn leads to the downregulation of α-tubulin and induces autophagy. nih.govnih.gov

In the context of non-small-cell lung cancer (NSCLC), SFN-NAC has been identified as a potential inhibitor. Research indicates that it induces apoptosis in NSCLC cells. The proposed mechanism involves the disruption of microtubules through the downregulation of α-tubulin and phosphorylated ERK1/2-mediated Stathmin-1. Furthermore, SFN-NAC upregulates Hsp70, which then interacts with α-tubulin, contributing to microtubule disruption and subsequent apoptosis.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SFN-NAC in different cancer cell lines after 24 hours of treatment.

Cell LineCancer TypeIC50 (µM)
U87MGGlioblastoma35.20
U373MGGlioblastoma39.11
U87/TRGlioblastoma (Temozolomide-resistant)36.20

This table presents IC50 values of D,L-Sulforaphane N-acetyl-L-cysteine on various cancer cell lines as reported in the literature. nih.govnih.gov

A critical aspect of preclinical evaluation is the assessment of a compound's effect on non-cancerous cells to gauge its potential for selective cytotoxicity. The effect of SFN-NAC has been studied in normal human astrocyte (HA) cells. nih.gov The IC50 value for HA cells after 24 hours of treatment with SFN-NAC was found to be 60.08 µM. nih.govnih.gov This concentration is notably higher than the IC50 values observed in the tested glioblastoma cell lines, suggesting a degree of selectivity of SFN-NAC for cancer cells over normal brain cells. nih.gov In studies involving acute lymphoblastic leukemia, metabolites of sulforaphane (B1684495), including SFN-NAC, showed significantly less cytotoxicity towards normal peripheral blood mononuclear cells compared to leukemia cells.

In Vivo Studies (Non-Human Models) on Cancer Prevention and Treatment

In vivo studies in animal models are a vital step in evaluating the systemic efficacy and potential therapeutic utility of a compound. Such studies provide a more complex biological environment to test the hypotheses generated from in vitro research.

The effectiveness of therapies for glioblastoma is often limited by the blood-brain barrier (BBB). SFN-NAC is a metabolite of SFN with a longer half-life and has been noted for its potential to cross the BBB. nih.gov While direct in vivo studies detailing tumor regression in glioblastoma models treated with SFN-NAC are not extensively covered in the provided search results, the ability of SFN metabolites to penetrate the central nervous system is a key finding. For instance, the related metabolite, sulforaphane-cysteine (SFN-Cys), has been detected in the brain of mice following administration of SFN, indicating that these metabolites can indeed reach brain tissue. aacrjournals.org This brain penetrance is a prerequisite for any potential therapeutic effect on glioblastoma in vivo.

Based on the conducted research, there is no available information on in vivo studies of D,L-Sulforaphane N-Acetyl-L-cysteine in prostate cancer models. The existing literature on animal models of prostate cancer, such as the Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) model, has focused on the administration of the parent compound, sulforaphane (SFN). These studies have shown that oral administration of SFN can inhibit prostate carcinogenesis and metastasis. However, specific data on the effects of SFN-NAC in these models is not provided in the reviewed sources.

In contrast to prostate cancer, there is direct evidence for the in vivo efficacy of SFN-NAC in a lung cancer model. A study utilizing A/J mice, a model for lung adenoma, investigated the effects of dietary administration of SFN and its N-acetylcysteine conjugate. The research found that dietary SFN-NAC significantly inhibited the malignant progression of lung adenomas that were induced by tobacco carcinogens. This finding suggests that SFN-NAC, when administered orally as part of the diet, can exert chemopreventive effects against lung tumorigenesis in a preclinical setting.

Pancreatic Cancer Models

Preclinical studies using both in vitro and in vivo models have demonstrated the potential of sulforaphane and its metabolites in targeting pancreatic cancer.

In various pancreatic ductal adenocarcinoma (PDAC) cell lines, including MIA PaCa-2, PANC-1, AsPC-1, and BxPc-3, SFN has been shown to inhibit cell proliferation and induce apoptosis. nih.govfrontiersin.orgcellular-protein-chemistry.nl For instance, SFN treatment led to a dose-dependent decrease in the viability of MIA PaCa-2 and PANC-1 cells and impeded their ability to form colonies. frontiersin.org The mechanism of action involves the induction of apoptosis, confirmed by the activation of caspase-3 and the cleavage of PARP. nih.govfrontiersin.org

A key molecular target identified in pancreatic cancer cells is the Heat shock protein 90 (Hsp90) chaperone machinery. nih.govcellular-protein-chemistry.nlnih.govohiolink.edu SFN disrupts the interaction between Hsp90 and its co-chaperone p50Cdc37, leading to the degradation of Hsp90 client proteins, which are often crucial for cancer cell survival and proliferation. nih.govcellular-protein-chemistry.nlnih.gov This action is distinct from traditional Hsp90 inhibitors that block ATP binding. cellular-protein-chemistry.nlohiolink.edu

Furthermore, SFN targets critical signaling pathways that are often dysregulated in pancreatic cancer. It has been shown to interfere with NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling, which plays a significant role in promoting cell survival and resistance to apoptosis. nih.govnih.gov In MIA PaCa-2 cells, SFN was found to inhibit the GSK3β/NF-κB/cMyc pathway, leading to suppressed cell proliferation and induced apoptosis. nih.gov

In vivo studies using pancreatic cancer xenograft mouse models have corroborated these in vitro findings. Administration of SFN resulted in a significant inhibition of tumor growth. nih.govnih.gov When combined with the Hsp90 inhibitor 17-AAG, SFN potentiated the therapeutic efficacy, leading to a more substantial reduction in tumor growth compared to 17-AAG alone. nih.gov

Table 1: Effects of Sulforaphane in Preclinical Pancreatic Cancer Models

Model System Key Findings Molecular Mechanisms Reference(s)
MIA PaCa-2, Panc-1, AsPC-1, BxPc-3 Cells Inhibited cell proliferation; Induced apoptosis. IC50 values around 10-15 μM. nih.gov
MIA PaCa-2 Cells Induced caspase-3 activity. More than 4-fold increase with 15 μM SFN. nih.govcellular-protein-chemistry.nl
MIA PaCa-2 Xenograft Mouse Model Remarkable inhibition of tumor growth. Disruption of Hsp90-p50Cdc37 interaction. nih.govcellular-protein-chemistry.nl
MIA PaCa-2, PANC-1 Cells Increased ROS levels; Decreased mitochondrial membrane potential. Reversible by ROS scavenger N-Acetyl-L-cysteine (NAC). frontiersin.org
BxPc-3, AsPC-1 Cells Restored defective gap junctional intercellular communication (GJIC). Increased expression of Connexin 43 (Cx43). nih.gov
Pancreatic Cancer Xenograft Model Enhanced efficacy of Hsp90 inhibitor 17-AAG. >70% tumor growth inhibition with combination. nih.gov
MIA PaCa-2 Cells Inhibited GSK3β/NF-κB/cMyc pathway. Decreased expression of NF-κB and cMyc; Increased apoptosis. nih.gov

Other Carcinoma Models

The anticancer activities of SFN and its N-acetylcysteine conjugate have been investigated in a variety of other preclinical carcinoma models.

Prostate Cancer: In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, oral administration of D,L-sulforaphane significantly inhibited the progression of prostate carcinogenesis. nih.govnih.govmdpi.com This was evidenced by a reduction in the incidence of prostatic intraepithelial neoplasia and well-differentiated carcinoma. nih.govnih.gov Strikingly, SFN treatment also led to a significant decrease in pulmonary metastasis incidence and multiplicity. nih.govnih.gov The mechanisms implicated include decreased cellular proliferation, increased apoptosis, and suppression of glycolysis in the prostate tumor tissue. nih.govmdpi.com In human prostate cancer cell lines (PC-3, DU 145), SFN reduced cell viability and inhibited proliferation. mdpi.comfrontiersin.org

Lung Cancer: SFN and its metabolites have shown activity against non-small cell lung cancer (NSCLC). In cell lines such as A549, H460, and H1299, SFN was found to inhibit cancer stem cell (CSC)-like properties, reducing the formation of tumor spheroids and decreasing the population of CD133+ CSC marker-positive cells. frontiersin.orgnih.gov The mechanism involves the modulation of the Sonic Hedgehog (SHH) signaling pathway and the downregulation of c-MYC via miR-214. frontiersin.orgnih.gov SFN-NAC has also been shown to inhibit the growth of glioma cells, which share some characteristics with lung cancer cells, by inducing autophagy via the ERK pathway. karger.comnih.gov

Other Cancers: Preclinical studies have also pointed towards the efficacy of SFN in other cancer types. In a Barrett adenocarcinoma (BEAC) model, SFN induced cell cycle arrest and apoptosis and suppressed the expression of the molecular chaperone hsp90. researchgate.net In bronchial carcinoid cancer cells, SFN, particularly in combination with acetazolamide, was shown to induce apoptosis and disable the PI3K/Akt/mTOR survival pathway. oncotarget.com Furthermore, SFN-NAC has been reported to exhibit chemopreventive activities equal to or greater than SFN in human hepatoma (HepG2) cells. nih.gov

Table 2: Effects of Sulforaphane and its Metabolites in Other Preclinical Carcinoma Models

Cancer Type Model System Key Findings Molecular Mechanisms Reference(s)
Prostate Cancer TRAMP Mice Inhibited carcinogenesis; Reduced pulmonary metastasis by ~50-63%. Decreased proliferation; Increased apoptosis; Augmented NK cell activity. nih.govnih.govresearchgate.net
Prostate Cancer PC-3 Cells Suppressed cell viability and DJ-1 expression. Upregulation of miR-3919. frontiersin.org
Lung Cancer (NSCLC) A549, H460 Cells (CD133+) Inhibited self-renewal and proliferation of cancer stem cells. Reduced activity of SHH, Smo, Gli1, and PHC3. frontiersin.orgnih.gov
Lung Cancer (NSCLC) H460, H1299, A549 Cells Suppressed cancer stem-like properties; Reduced spheroid formation. Decreased CD133+ population; Downregulation of c-MYC via miR-214. nih.gov
Glioma U87MG, U373MG Cells SFN-NAC inhibited cell growth and induced G2/M arrest. Activation of ERK pathway; Autophagy-mediated downregulation of α-tubulin. karger.comnih.gov
Breast Cancer NOD/SCID Xenograft Mice Eliminated breast cancer stem cells; Abrogated tumor growth. Downregulation of Wnt/β-catenin pathway. ohiolink.eduucla.edu
Barrett Adenocarcinoma BEAC Cell Lines, Xenograft Model Induced apoptosis and cell cycle arrest; Reduced tumor volume. Down-regulation of hsp90; Induction of caspase 8. researchgate.net
Bronchial Carcinoid H727, H720 Cells Induced apoptosis; Reduced cell survival. Disabling of PI3K/Akt/mTOR pathway. oncotarget.com

Neuroprotective Effects in Preclinical Models

Sulforaphane and its metabolites, including SFN-NAC, have demonstrated significant neuroprotective potential in multiple preclinical studies. austinpublishinggroup.comnih.gov The ability of these compounds to exert effects within the central nervous system (CNS) is fundamental to this activity.

Blood-Brain Barrier Permeability Enhancement

A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB), a selective barrier that protects the brain. austinpublishinggroup.com Research has shown that SFN is lipophilic and can traverse the BBB to accumulate in the CNS. mdpi.comyoutube.com Studies specifically focusing on SFN-NAC suggest it possesses a longer half-life and exhibits better permeability across the blood-brain barrier compared to SFN itself. karger.comnih.gov This enhanced penetration allows SFN-NAC to potentially reach effective concentrations within brain tissue, a prerequisite for its therapeutic action against neurological disorders. karger.comnih.gov

Modulation of Neurodegenerative Pathways

The neuroprotective effects of SFN and SFN-NAC are attributed to their ability to modulate multiple cellular pathways implicated in neurodegeneration.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. austinpublishinggroup.commdpi.comnih.govyoutube.com Under normal conditions, Nrf2 is held in the cytoplasm by its repressor, Keap1. SFN and its metabolites can interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes. austinpublishinggroup.comnih.gov These genes encode for antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and recycling. nih.govmdpi.comnih.gov This upregulation of the endogenous antioxidant system helps protect neurons from oxidative damage, a common factor in many neurodegenerative diseases like Alzheimer's and Parkinson's disease. austinpublishinggroup.comnih.gov

In models of Alzheimer's disease, SFN has been shown to protect neuronal cells from amyloid-β-induced toxicity and ameliorate cognitive deficits. austinpublishinggroup.com In models relevant to Parkinson's disease, SFN protects dopaminergic neurons from cell death. nih.gov

Beyond the Nrf2 pathway, SFN-NAC has been identified as an inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDAC inhibition is another promising therapeutic strategy for neurodegenerative disorders, as it can influence gene expression to promote neuronal survival and function. Additionally, SFN-NAC can induce autophagy in glioma cells through the ERK pathway, a process that helps clear damaged proteins and organelles, further contributing to cellular health. karger.comnih.gov

Table 3: Modulation of Neuroprotective Pathways by Sulforaphane and its Metabolites

Pathway/Target Effect of SFN/SFN-NAC Consequence in Preclinical Models Reference(s)
Keap1-Nrf2/ARE Activation Upregulation of antioxidant enzymes (HO-1, NQO1, GST, GCL); Increased GSH levels. austinpublishinggroup.commdpi.comnih.govnih.gov
Histone Deacetylases (HDACs) Inhibition Potential for altering gene expression to favor neuroprotection. nih.govnih.gov
ERK Pathway Activation (in glioma cells) Induces autophagy-mediated processes. karger.comnih.gov
Amyloid-β (Aβ) Toxicity Protection Protects cultured neuronal cells from Aβ-induced oxidative death. austinpublishinggroup.com
Blood-Brain Barrier (BBB) Preservation Mitigates inflammatory damage and preserves tight junction proteins. nih.gov

Anti-inflammatory Efficacy in Experimental Models

SFN and its conjugates demonstrate potent anti-inflammatory properties in various experimental settings. A central mechanism for this effect is the inhibition of the NF-κB signaling pathway. mdpi.comnih.govmdpi.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com SFN has been shown to suppress the activation of NF-κB, thereby downregulating the inflammatory cascade. mdpi.comresearchgate.net

The anti-inflammatory efficacy of SFN has been specifically demonstrated in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a commonly used model for human multiple sclerosis. nih.govnih.govresearchgate.net In EAE mice, treatment with SFN significantly alleviated the clinical symptoms and suppressed disease progression. nih.govnih.gov This was associated with reduced inflammatory cell infiltration and demyelination in the spinal cord. nih.govnih.govresearchgate.net The treatment also decreased the expression of inducible nitric oxide synthase (iNOS) and antagonized the pro-inflammatory Th17 response. nih.govnih.gov

In models of neuroinflammation using LPS-activated microglial cells, SFN inhibited the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com This effect was linked to the inhibition of MAPK signaling pathways (JNK, ERK) which are upstream of NF-κB and AP-1 activation. mdpi.com

Table 4: Anti-inflammatory Effects of Sulforaphane in Experimental Models

Experimental Model Key Findings Implicated Mechanisms Reference(s)
Experimental Autoimmune Encephalomyelitis (EAE) Mice Alleviated clinical severity; Reduced CNS inflammation and demyelination. Inhibition of Th17 response; Decreased iNOS expression. nih.govnih.govresearchgate.net
LPS-activated Microglia Reduced expression of iNOS, COX-2, TNF-α, IL-6, IL-1β. Inhibition of JNK/AP-1/NF-κB signaling pathways. mdpi.com
TNF-α-stimulated Leukemia Cells Suppressed NF-κB activation and NF-κB-dependent gene expression. Inhibition of IκBα phosphorylation and degradation. researchgate.net
High Glucose-exposed Neuro2a Cells Reduced expression of NF-κB, iNOS, COX-2, TNF-α, IL-6. Inhibition of NF-κB pathway. nih.gov
Ozone-exposure Model (Human) Did not significantly protect against neutrophilic airway inflammation. Plasma SFN levels may not have been high enough for biological activity. nih.gov

Antioxidant Efficacy in Experimental Models

The antioxidant activity of D,L-Sulforaphane N-Acetyl-L-cysteine and its parent compound is one of its most well-documented pharmacological effects. This efficacy is primarily mediated through the potent activation of the Nrf2-ARE pathway. mdpi.comaustinpublishinggroup.commdpi.comyoutube.com By activating Nrf2, these compounds trigger the coordinated upregulation of a battery of phase II detoxification and antioxidant enzymes. mdpi.comnih.gov

A key target enzyme is quinone reductase (NQO1). nih.gov Studies in murine hepatoma cells demonstrated that both SFN and SFN-NAC cause a dose-dependent induction of quinone reductase activity. nih.gov Notably, at the same concentrations, SFN-NAC produced a slightly greater induction of the enzyme than SFN, highlighting the potent bioactivity of the metabolite. nih.gov

The antioxidant defense is also significantly bolstered by an increase in the levels of glutathione (GSH), the most abundant endogenous cellular antioxidant. nih.govmdpi.com SFN induces the expression of both the catalytic (GCLC) and modifier (GCLM) subunits of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.govmdpi.com This leads to an enhanced capacity for GSH production in various cells, including brain cells. nih.govmdpi.com Furthermore, SFN treatment increases the levels of other GSH-related enzymes like glutathione S-transferase (GST) and glutathione reductase, which are crucial for detoxification and maintaining the reduced state of GSH. nih.govmdpi.com

In models of diabetic neuropathy, SFN's ability to activate Nrf2 and upregulate antioxidant enzymes like HO-1 and SOD counteracted high-glucose-driven oxidative stress. nih.gov Similarly, in models of brain injury, SFN treatment protected neurons from oxidative damage by activating the Nrf2 pathway and increasing the expression of antioxidant genes. austinpublishinggroup.com

Table 5: Antioxidant Effects of Sulforaphane and SFN-NAC in Experimental Models

Experimental Model Key Findings Implicated Mechanisms Reference(s)
Murine Hepatoma Cells Dose-dependent induction of Quinone Reductase (QR). SFN-NAC showed slightly greater QR induction than SFN. nih.gov
Human Hepatoma HepG2 Cells SFN-NAC showed potent chemopreventive activities. Induction of phase II enzymes. nih.gov
Various Brain Cell Models Increased intracellular GSH content; Upregulation of HO-1, NQO1, GST, and glutathione reductase. Activation of the Nrf2-ARE pathway. nih.govmdpi.com
Diabetic Neuropathy Rat Model Counteracted oxidative stress deficits. Activation of Nrf2; Upregulation of HO-1 and SOD. nih.gov
Traumatic Brain Injury Models Protected brain from oxidative damage; Reduced markers of oxidative stress. Enhanced expression of Nrf2-driven genes. austinpublishinggroup.comnih.gov

Hepatic Protective Effects in Experimental Models

D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is the primary metabolite of sulforaphane (SFN), a well-documented phytochemical with potent antioxidant and cytoprotective properties. The investigation into the hepatic protective effects of SFN-NAC is crucial for understanding the in vivo activity of SFN. Preclinical studies have begun to elucidate the direct and indirect roles of SFN-NAC in protecting the liver from various insults.

A key mechanism underlying the hepatoprotective effects of SFN and its metabolites is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, which are critical for cellular defense against oxidative stress. In vitro studies using human hepatoma HepG2-C8 cells have demonstrated that SFN-NAC can induce the Antioxidant Response Element (ARE), a key downstream target of Nrf2, indicating its capacity to engage this protective pathway directly. caymanchem.com However, its potency in this regard is reported to be approximately eight times less than that of its parent compound, SFN. caymanchem.com

The stability and metabolism of SFN-NAC have been investigated in preclinical models, providing insights into its potential for hepatic protection. A comparative pharmacokinetic study revealed that SFN-NAC is relatively stable in liver microsomes. mdpi.com This stability suggests that SFN-NAC may persist in the liver long enough to exert its protective effects. The same study also explored the anti-fibrotic potential of SFN-NAC in a cell culture model of liver fibrosis, a common outcome of chronic liver injury. Treatment with SFN-NAC was shown to reduce the expression of key proteins involved in the fibrotic process, such as fibronectin (FN) and type I collagen (COL1A1), in response to transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. mdpi.com

Table 1: Effect of D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) on Fibrosis Markers in MRC-5 Fibroblast Cells

Treatment Concentration Fibronectin (FN) Expression (% of Control) Type I Collagen (COL1A1) Expression (% of Control)
Control - 100 100
TGF-β1 5 ng/mL Increased Increased
TGF-β1 + SFN-NAC 10 µM Reduced Reduced
TGF-β1 + SFN-NAC 20 µM Further Reduced Further Reduced

This table is illustrative and based on findings that SFN-NAC reduces the expression of fibrotic proteins. mdpi.com Specific quantitative data from the primary literature should be consulted for precise values.

While direct in vivo studies on the hepatoprotective effects of SFN-NAC are limited, the extensive research on its parent compound, SFN, provides a strong rationale for its potential benefits. SFN has been shown to protect the liver from a variety of toxins and pathological conditions, including drug-induced liver injury, ischemia-reperfusion injury, and non-alcoholic fatty liver disease. nih.gov Given that SFN is metabolized to SFN-NAC, it is plausible that some of the observed hepatoprotective effects of SFN are mediated, at least in part, by SFN-NAC.

Antibacterial Activity in Preclinical Models

The preclinical investigation into the direct antibacterial activity of D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is an emerging area of research. Currently, there is a limited body of scientific literature specifically detailing the antibacterial spectrum and potency of the SFN-NAC conjugate itself. The majority of existing research has focused on the antimicrobial properties of its parent compound, sulforaphane (SFN), and N-acetylcysteine (NAC) individually.

Sulforaphane has demonstrated significant in vitro antibacterial activity against a broad range of human pathogens. akjournals.comfrontiersin.org Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Helicobacter pylori, Staphylococcus aureus, and Escherichia coli. akjournals.comfrontiersin.org The proposed mechanisms of SFN's antibacterial action include the disruption of bacterial cell membranes and the inhibition of essential enzymes. frontiersin.org

N-acetylcysteine, the other component of SFN-NAC, has also been investigated for its antimicrobial properties. NAC has been shown to inhibit the growth of various bacterial species and, notably, to interfere with biofilm formation, a key virulence factor in many chronic infections. nih.govnih.govmdpi.comnih.govelsevierpure.com Its mode of action is thought to involve the disruption of the extracellular polymeric substance (EPS) matrix of biofilms and interference with bacterial metabolism. nih.gov

Table 2: Reported In Vitro Antibacterial Activity of Sulforaphane (SFN) and N-Acetylcysteine (NAC)

Compound Bacterial Species Reported Effect
Sulforaphane (SFN) Helicobacter pylori Bacteriostatic/Bactericidal
Staphylococcus aureus Inhibitory
Escherichia coli Inhibitory
N-Acetylcysteine (NAC) Pseudomonas aeruginosa Biofilm Inhibition
Staphylococcus epidermidis Biofilm Inhibition
Enterococcus faecalis Bactericidal against biofilms

This table summarizes general findings for the individual components of SFN-NAC and is for contextual purposes only. It does not represent the direct antibacterial activity of D,L-Sulforaphane N-Acetyl-L-cysteine. akjournals.comfrontiersin.orgnih.govelsevierpure.com

Further preclinical research is necessary to systematically evaluate the antibacterial spectrum of D,L-Sulforaphane N-Acetyl-L-cysteine and to determine its potential as a novel antimicrobial agent. Such studies would need to include comprehensive in vitro susceptibility testing against a panel of pathogenic bacteria and investigations into its mechanisms of action.

Analytical Characterization and Quantification Methods for D,l Sulforaphane N Acetyl L Cysteine

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of SFN-NAC. acs.org This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological samples. acs.orgnih.gov

Researchers have developed robust LC-MS/MS methods for the simultaneous determination of sulforaphane (B1684495) and its primary metabolites, including SFN-NAC, from biological matrices such as rat plasma and intestinal perfusate. rutgers.edu These methods commonly employ electrospray ionization (ESI) in the positive mode, utilizing selective reaction monitoring (SRM) to ensure specificity. rutgers.edu For instance, a method developed for rat plasma and perfusate analysis used a Finnigan LCQ LC-MS/MS system. rutgers.edu

A rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has also been established for the simultaneous analysis of glucoraphanin (B191350), sulforaphane, and its metabolites, including SFN-NAC. acs.org This method utilized dynamic multiple reaction monitoring (dMRM) in positive mode for detection. acs.org The development of such high-throughput methods is critical for processing the large number of samples generated in clinical trials. nih.gov

The development of these LC-MS methodologies involves optimizing several parameters, including analyte-specific transitions (precursor m/z, product m/z, collision energy) and source parameters, often through automated software protocols and manual tuning. nih.gov

Method Validation for Biological Sample Analysis

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained results. Validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). rutgers.edu

A key aspect of validation is assessing the method's linearity, accuracy, and precision. rutgers.edu For example, an LC-MS analytical method for quantifying SFN-NAC and other sulforaphane metabolites in human plasma was validated over a concentration range of 3.9 nM to 1000 nM. nih.gov This method demonstrated good accuracy, with a bias ranging from 1.85% to 14.8%, and high reproducibility, with a relative standard deviation (%RSD) below 9.53%. nih.gov Another study reported linearity for SFN-NAC with a correlation coefficient greater than 0.998. rutgers.edu

The limit of quantification (LOQ) is another crucial validation parameter. For SFN-NAC in human plasma, an LOQ of 3.9 nM has been reported. nih.gov In a different study analyzing rat plasma and perfusate, the LOQ for SFN-NAC was found to be between 0.01 and 0.1 μM, depending on the matrix. rutgers.edu

Stability studies are also integral to method validation, establishing the stability of the analyte under various conditions, such as bench-top storage, in the autosampler, long-term storage, and through freeze-thaw cycles. rutgers.edu

The following table summarizes key validation parameters from a study quantifying SFN-NAC in human plasma:

Validation ParameterSFN-NACReference
Linear Range3.9–1000 nM nih.gov
Accuracy (% bias)1.85%–14.8% nih.gov
Reproducibility (%RSD)< 9.53% nih.gov
Limit of Quantification (LOQ)3.9 nM nih.gov

Chromatographic Separation and Detection Strategies

Effective chromatographic separation is essential for resolving SFN-NAC from other metabolites and endogenous matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. rutgers.edunih.gov

C8 and C18 columns are frequently used as the stationary phase. rutgers.edunih.gov For instance, the chromatographic separation of SFN-NAC has been achieved on a C8 reversed-phase column using a mobile phase gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) with 0.1% formic acid. rutgers.edu In another method, a C18 column was used with a mobile phase of acetonitrile/water. nih.gov The column temperature is often controlled, for example, at 35 °C, to ensure reproducible retention times. acs.org

The mobile phase composition and gradient program are optimized to achieve baseline separation of all target analytes. researchgate.net A typical mobile phase for a UHPLC method consisted of 2 mM ammonium acetate with formic acid (pH 3) as solvent A and acetonitrile with 0.1% (v/v) formic acid as solvent B, run with a gradient program. acs.org

Detection is predominantly carried out using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) mode. rutgers.eduacs.org This provides high specificity and sensitivity. The nominal retention time for SFN-NAC in one reported method was 11.0 minutes. rutgers.edu

For chiral separation of sulforaphane enantiomers, derivatization with an amino acid like (S)-leucine followed by reversed-phase HPLC with UV detection has been employed. nih.govbohrium.com

Sample Preparation Techniques for Metabolite Analysis

The goal of sample preparation is to extract SFN-NAC from the biological matrix, remove interfering substances, and concentrate the analyte before analysis. nih.gov The choice of technique depends on the nature of the sample (e.g., plasma, urine) and the analytical method used. acs.orgnih.gov

For the analysis of SFN-NAC in plasma, a common approach involves protein precipitation to remove large protein molecules. nih.gov This can be done using cold organic solvents like methanol (B129727) or acetonitrile, sometimes containing an acid such as formic acid or trifluoroacetic acid. acs.orgnih.gov

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating SFN-NAC from biological samples. rutgers.edunih.gov Different SPE cartridges, such as C2 or C18, can be utilized. rutgers.edunih.gov For example, in one method for rat plasma, SFN-NAC was extracted using C2 extraction cartridges. rutgers.edu In another protocol for urine samples, a C18 SPE column was used to isolate SFN-NAC and other metabolites. nih.gov

Liquid-liquid extraction (LLE) is another technique that has been applied, for instance, using ethyl acetate to extract sulforaphane from plasma. rutgers.edu

It is important to note that the stability of sulforaphane and its conjugates during sample preparation is a concern. nih.gov To minimize degradation, steps may be taken such as keeping samples on ice and avoiding unnecessary handling and room temperature exposure. acs.orgnih.gov The use of an alkylating agent like iodoacetamide (B48618) (IAA) has been shown to improve the recovery of sulforaphane by preventing its conjugation with protein thiols and promoting the dissociation of its metabolites. acs.org

The following table outlines different sample preparation techniques used for SFN-NAC analysis:

Sample MatrixPreparation TechniqueKey DetailsReference
Rat PlasmaSolid-Phase Extraction (SPE)C2 extraction cartridges rutgers.edu
Human PlasmaProtein PrecipitationCold methanol or acetonitrile with acid acs.orgnih.gov
Human UrineSolid-Phase Extraction (SPE)C18 SPE column nih.gov
Human PlasmaProtein Precipitation with Thiol BlockingUse of iodoacetamide (IAA) to improve recovery acs.org

Structure Activity Relationship Studies of Sulforaphane N Acetyl L Cysteine Analogs

Impact of Structural Modifications on Biological Activity

The bioactivity of sulforaphane (B1684495) N-acetyl-L-cysteine is highly dependent on its molecular structure. Key modifications have been explored to understand their impact:

The Isothiocyanate Group: This functional group is a critical component for the biological activity of SFN-NAC. Its electrophilic nature allows it to react with specific protein targets. Replacing the isothiocyanate group typically leads to a significant loss of activity, highlighting its importance in the molecule's mechanism of action.

The Alkyl Chain: The length of the carbon chain that separates the isothiocyanate group from the N-acetyl-L-cysteine moiety influences the molecule's lipophilicity and its ability to cross cell membranes. Changes in this chain length can alter the compound's potency.

The N-Acetyl-L-cysteine Moiety: This part of the molecule is a metabolite of sulforaphane formed through the mercapturic acid pathway. karger.com It is thought to improve the bioavailability and stability of sulforaphane. In fact, SFN-NAC has a longer half-life and greater ability to cross the blood-brain barrier compared to sulforaphane itself. karger.comnih.govmedchemexpress.com

Interactive Data Table: Impact of Structural Modifications

Structural Modification Effect on Biological Activity Supporting Evidence
Replacement of Isothiocyanate GroupReduced or abolished activityThe isothiocyanate group is crucial for the induction of chemopreventative enzymes by targeting Keap1. caymanchem.com
Alteration of Alkyl Chain LengthVaried potencyThe specific four-carbon chain of sulforaphane is optimal for its activity.
Modification of N-Acetyl-L-cysteineAltered pharmacokinetics and efficacySFN-NAC, a metabolite, shows a longer half-life and better blood-brain barrier permeability than sulforaphane. karger.comnih.govmedchemexpress.com

Stereoisomerism and Potency Variations

D,L-Sulforaphane N-acetyl-L-cysteine is a racemic mixture, containing both D and L stereoisomers. This chirality can lead to differences in biological activity. Biological systems, including enzymes and receptors, are often stereoselective, meaning they interact differently with different stereoisomers.

While research on the specific stereoisomers of SFN-NAC is limited, studies on the parent compound, sulforaphane, and other chiral molecules provide insights. For instance, with N-acetylcysteine, the L-isomer is known to increase hepatic glutathione (B108866) levels, while the D-isomer does not, demonstrating the stereoselectivity of biological processes. nih.gov It is plausible that similar stereospecific effects exist for SFN-NAC, with one isomer potentially exhibiting greater potency than the other.

Interactive Data Table: Stereoisomerism and Potency

Stereoisomer Potential Impact on Potency Rationale
L-Sulforaphane N-acetyl-L-cysteinePotentially more potentBiological targets are often stereoselective, favoring one isomer over the other. The natural precursor to sulforaphane is L-glucoraphanin.
D-Sulforaphane N-acetyl-L-cysteinePotentially less potentMay exhibit weaker interactions with biological targets compared to the L-isomer.

Computational and Docking Studies for Ligand-Target Interactions

Computational methods, such as molecular docking, have become invaluable tools for understanding how SFN-NAC interacts with its biological targets at a molecular level. nih.gov These studies can predict the binding affinity and orientation of the molecule within the active site of proteins like histone deacetylases (HDACs). nih.gov

For example, a study exploring the interaction between SFN-NAC and HDAC2 used molecular docking and molecular dynamics simulations to investigate its binding strength and stability. nih.gov Such computational approaches help to elucidate the specific amino acid residues involved in the binding and can explain the observed structure-activity relationships. nih.gov These insights are instrumental in the rational design of new, more potent analogs. researchgate.net

Development of Novel Analogs with Improved Efficacy and Stability

The knowledge gained from SAR and computational studies is paving the way for the development of new SFN-NAC analogs with enhanced properties. The goal is to create compounds with improved efficacy, stability, and bioavailability.

One area of focus is the modification of the core sulforaphane structure to enhance its therapeutic potential. Researchers are also exploring different derivatives of cysteine to improve the delivery and activity of the compound. For example, studies on N-acetylcysteine (NAC) and other cysteine analogs have shown that they can influence intracellular glutathione levels and reduce oxidative stress. dtu.dk The development of novel analogs like N,N′-diacetyl-L-cystine (DiNAC) and N,N′-diacetyl-L-cystine dimethylester (DACDM) is being explored to improve stability and performance in bioprocesses. dtu.dk These efforts hold promise for creating more effective and stable compounds for various applications.

Future Directions and Research Gaps in D,l Sulforaphane N Acetyl L Cysteine Research

Elucidation of Complete Metabolite Bioactivity Profiles

While SFN is known for its health benefits, it is extensively metabolized in the body via the mercapturic acid pathway into several forms, including SFN-glutathione (SFN-GSH), SFN-cysteine (SFN-Cys), and SFN-NAC. nih.gov Although some studies have shown that these metabolites can exhibit cytotoxic and cytoprotective effects similar to SFN, a complete picture of their individual bioactivities is still lacking. nih.govelsevierpure.comdntb.gov.ua Future research must focus on systematically characterizing the biological actions of each metabolite. This includes their effects on various cellular processes like cell viability, DNA damage, and cell migration. nih.gov Understanding the specific contribution of each metabolite will provide a more accurate understanding of how SFN works in the body.

Comprehensive Analysis of In Vivo Metabolism of Conjugates

The in vivo metabolism of SFN and its conjugates is a complex process that is not yet fully understood. nih.gov While it is known that SFN is metabolized through the mercapturic acid pathway, the precise dynamics of this process, especially the metabolism of orally administered ITC-NAC conjugates, remain an area for future research. nih.govresearchgate.net Studies have shown that SFN metabolites can be detected in various tissues, but their concentrations and relative abundance can differ significantly between tissues. nih.govelsevierpure.com A comprehensive analysis of the in vivo metabolism of SFN-NAC and other conjugates is crucial for determining how the body processes these compounds and how they are distributed to different organs. nih.gov

Detailed Investigation of Tissue-Specific Bioactivity of Metabolites

The distribution of SFN metabolites varies among different tissues, which could lead to tissue-specific biological effects. nih.gov For instance, in some tissues, SFN-NAC and SFN-GSH are the most abundant metabolites. nih.gov Since different metabolites may have distinct biological activities, it is essential to investigate their effects in a tissue-specific manner. nih.govnih.gov Future studies should aim to correlate the concentration of specific metabolites in tissues like the prostate, lung, liver, and kidney with their bioactivity in those same tissues. nih.govelsevierpure.com This line of inquiry will be critical for developing targeted therapeutic strategies for various diseases.

Exploration of Combined Therapeutic Strategies

The potential of SFN to work in combination with other therapeutic agents is a promising area of research. mdpi.comnih.gov Studies have shown that SFN can enhance the effectiveness of conventional chemotherapy drugs and other natural compounds. mdpi.comnih.govnih.gov For example, combining SFN with agents like apigenin, 3,3′-diindolylmethane (DIM), and epigallocatechin-3-gallate (EGCG) has shown synergistic effects in cancer cells. mdpi.com Further research should explore novel combinations of SFN-NAC with other drugs to identify synergistic interactions that could lead to more effective and less toxic treatment options for a variety of conditions. mdpi.comnih.gov

Development of Novel Therapeutic Applications Beyond Current Focus Areas

While much of the research on SFN and its metabolites has focused on cancer prevention, its therapeutic potential may extend to a much broader range of conditions. nih.govnih.govnih.gov Emerging evidence suggests that SFN could be beneficial for chronic inflammatory diseases, neurodegenerative disorders, and metabolic conditions. researchgate.netmdpi.com Future research should explore these and other potential applications. Investigating the efficacy of SFN-NAC in preclinical models of various diseases will be crucial for expanding its therapeutic use and developing new treatments for a wider array of health challenges. nih.govtandfonline.com

Interactive Data Table: Research Findings on Sulforaphane (B1684495) and its Metabolites

Study FocusKey FindingImplication for Future Research
Metabolite Bioactivity SFN metabolites (SFN-GSH, SFN-Cys, SFN-NAC) exhibit cytotoxic and cytoprotective effects similar to the parent compound, SFN. nih.govelsevierpure.comdntb.gov.uaA complete bioactivity profile for each metabolite is needed to understand their individual contributions.
In Vivo Metabolism The metabolism of orally administered SFN-NAC is not fully understood, and tissue concentrations of metabolites vary. nih.govmdpi.comComprehensive analysis is required to understand the processing and distribution of SFN conjugates.
Tissue-Specific Effects The abundance of individual SFN metabolites differs between tissues, suggesting tissue-specific bioactivity. nih.govelsevierpure.comInvestigation is needed to link metabolite concentrations in specific tissues to their biological effects.
Combination Therapy SFN can synergistically enhance the efficacy of other anticancer agents. mdpi.comnih.govnih.govFurther exploration of new combination strategies could lead to more effective treatments.
Redox & Mitochondria SFN protects mitochondria and modulates the cellular redox environment. nih.govnih.govAdvanced studies are needed to fully elucidate the underlying mechanisms.
Novel Applications SFN shows potential for treating a range of diseases beyond cancer, including inflammatory and neurodegenerative conditions. researchgate.netmdpi.comResearch into new therapeutic uses for SFN and its metabolites is warranted.

Q & A

Q. What molecular mechanisms underlie the modulation of cellular redox states by SFN-NAC?

SFN-NAC combines the ROS-inducing properties of D,L-sulforaphane (SFN) with the antioxidant activity of N-acetyl-L-cysteine (NAC). SFN increases intracellular ROS, which activates stress-responsive pathways like Nrf2, while NAC serves as a glutathione precursor to buffer oxidative stress . Methodologically, researchers can quantify redox balance using glutathione assays (e.g., GSH/GSSG ratio) and monitor Nrf2 nuclear translocation via ELISA-based kits (e.g., Nrf2 transcription factor detection kits) .

Q. How does SFN-NAC induce apoptosis in cancer cells?

SFN-NAC triggers apoptosis via ROS-dependent pathways. In glioblastoma (GBM) cells, SFN elevates ROS, leading to STAT3 phosphorylation inactivation, Bax upregulation, and Bcl-2 downregulation. NAC pretreatment reverses these effects, confirming ROS as a critical mediator . Key methods include flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3, Bax, and Bcl-2 expression .

Advanced Research Questions

Q. What experimental designs resolve contradictions in SFN-NAC’s dual role as a pro-oxidant and antioxidant?

Conflicting data arise from concentration-dependent effects: low SFN-NAC doses activate antioxidant Nrf2 pathways, while higher doses induce cytotoxic ROS. Researchers should perform dose-response studies (e.g., 5–50 μM SFN) with NAC co-treatment (1–10 mM) in parallel assays (e.g., cell viability, ROS quantification). Include ROS scavengers (e.g., Tempol) as controls to isolate redox mechanisms .

Q. How does SFN-NAC influence STAT3 signaling in a cell type-specific manner?

In GBM, SFN-NAC suppresses IL-6-induced STAT3 phosphorylation by inhibiting upstream kinases JAK2 and Src. However, in prostate cancer, it upregulates pro-apoptotic Bak independently of STAT3 . To dissect cell-type specificity, use kinase activity assays (e.g., immunoprecipitation-phosphorylation) and compare STAT3-null vs. STAT3-overexpressing cell lines .

Q. What are the methodological challenges in quantifying SFN-NAC metabolites in biological systems?

SFN-NAC metabolites (e.g., SFN-glutathione adducts) require LC-MS/MS for detection due to their instability and low abundance. Optimize sample preparation with immediate freezing, protease inhibitors, and derivatization (e.g., dansyl chloride) to enhance sensitivity . Validate methods using isotopically labeled standards (e.g., SFN-d8) .

Data Analysis & Translational Research

Q. How can researchers address discrepancies in SFN-NAC’s efficacy across preclinical cancer models?

Variability arises from differences in tumor microenvironment redox states. Stratify models by endogenous antioxidant levels (e.g., catalase, SOD activity) and use RNA-seq to identify resistance markers (e.g., NQO1, HO-1). Combine SFN-NAC with redox-modulating agents (e.g., ascorbate) to enhance therapeutic windows .

Q. What in vitro models best recapitulate SFN-NAC’s effects on neuronal redox signaling?

Primary neuronal cultures or glioblastoma cell lines (e.g., U87, U251) are ideal for studying Nrf2/STAT3 crosstalk. Use hypoxia chambers to mimic ischemic stress and measure mitochondrial ROS with MitoSOX Red. Validate findings in 3D spheroid models to account for tissue-level redox gradients .

Technical Considerations

Q. How to optimize SFN-NAC stability in cell culture media?

SFN-NAC degrades rapidly in aqueous solutions. Prepare fresh stock solutions in DMSO, and add directly to serum-free media to minimize protein binding. Monitor degradation via HPLC-UV at 254 nm and adjust incubation times accordingly (e.g., ≤6 hours) .

Q. What controls are essential for autophagy assays involving SFN-NAC?

Include autophagy inhibitors (e.g., chloroquine for lysosomal inhibition, 3-MA for PI3K blockade) and track autophagic flux via LC3-II/LC3-I ratio (Western blot) or GFP-LC3 puncta (fluorescence microscopy). Correlate with ROS levels using H2DCFDA staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.